Ethyl benzo[d]thiazole-5-carboxylate Ethyl benzo[d]thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 103261-70-7
VCID: VC0010830
InChI: InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=C(C=C1)SC=N2
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol

Ethyl benzo[d]thiazole-5-carboxylate

CAS No.: 103261-70-7

VCID: VC0010830

Molecular Formula: C10H9NO2S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl benzo[d]thiazole-5-carboxylate - 103261-70-7

Description

Ethyl benzo[d]thiazole-5-carboxylate is a heterocyclic organic compound featuring a benzo[d]thiazole ring and an ethyl carboxylate group. It is a carboxylic acid derivative, specifically an ester, due to the ethyl group attached to the carboxylic acid moiety. The compound plays a role as a building block in chemical syntheses for creating complex molecules with potential biological activities. In scientific research, it is utilized in various applications, with a focus on its role in chemical synthesis.

The synthesis of ethyl benzo[d]thiazole-5-carboxylate can be achieved through the cyclization of 2-aminothiophenol with diethyl oxalate, leading to the formation of the carboxylate structure. New methods for synthesizing benzo[d]thiazole derivatives are expanding the possibilities for creating novel compounds with potential applications across various fields. Ethyl benzo[d]thiazole-5-carboxylate has a molecular weight of 207.24900 .

A similar compound is Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate, which has a molecular weight of 191.19 g/mol . Another related compound is Ethyl thiazole-5-carboxylate .

CAS No. 103261-70-7
Product Name Ethyl benzo[d]thiazole-5-carboxylate
Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
IUPAC Name ethyl 1,3-benzothiazole-5-carboxylate
Standard InChI InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3
Standard InChIKey ZSBYCGYHRQGYNA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)SC=N2
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)SC=N2
PubChem Compound 10608408
Last Modified Sep 13 2023

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